o-((3-Bromothiophen-2-yl)methyl)hydroxylamine
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Overview
Description
o-((3-Bromothiophen-2-yl)methyl)hydroxylamine: is an organic compound with the molecular formula C5H6BrNOS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-bromothiophen-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the reaction of 3-bromothiophene with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 3-bromothiophene-2-carbaldehyde, followed by reduction to yield the desired compound .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic synthesis. This property is particularly useful in the development of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
O-Benzoylhydroxylamines: These compounds are also used as electrophilic aminating agents in organic synthesis.
Methoxyamine: Another hydroxylamine derivative with similar reactivity but different substituents.
Uniqueness: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of thiophene-based compounds with potential biological activity .
Properties
Molecular Formula |
C5H6BrNOS |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
O-[(3-bromothiophen-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNOS/c6-4-1-2-9-5(4)3-8-7/h1-2H,3,7H2 |
InChI Key |
WKFQOJXZPGOCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CON |
Origin of Product |
United States |
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